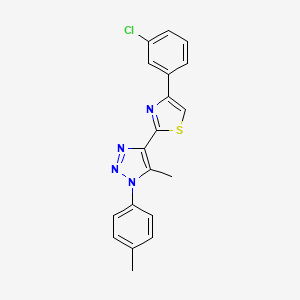

4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

Description

Historical Context of Triazole-Thiazole Hybrids in Medicinal Chemistry

The exploration of triazole-thiazole hybrids began with the independent development of triazole and thiazole chemistry. Triazoles were first characterized in 1885 by Bladin, who identified the five-membered aromatic ring containing three nitrogen atoms. Early applications focused on antifungal agents, exemplified by fluconazole and voriconazole, which inhibit ergosterol biosynthesis via cytochrome P450 enzyme modulation. Thiazoles, meanwhile, gained prominence in the mid-20th century with the discovery of sulfathiazole antibiotics and their role in coenzyme A biosynthesis.

The merger of these heterocycles emerged in the 2000s as researchers sought to exploit their complementary electronic and steric properties. For instance, the thiazole ring’s electron-deficient nature enhances π-stacking interactions with biological targets, while triazoles serve as bioisosteres for amide bonds, improving metabolic stability. A landmark study in 2019 demonstrated that triazole-thiazole hybrids exhibited dual inhibition of Bcl-2 and CYP51, validating their potential in multifactorial diseases.

Table 1: Milestones in Triazole-Thiazole Hybrid Development

Significance of Heterocyclic Integration in Pharmaceutical Research

The fusion of triazole and thiazole rings creates a conjugated system that enhances binding affinity and selectivity. Quantum mechanical studies reveal that the triazole’s N2 and N3 atoms participate in hydrogen bonding with active site residues, while the thiazole’s sulfur atom engages in hydrophobic interactions. For example, in the compound 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole, the 3-chlorophenyl substituent induces a dipole moment that aligns with the electrostatic potential of kinase ATP-binding pockets.

Moreover, the methyl and p-tolyl groups at the triazole’s 1- and 4-positions confer steric bulk, reducing off-target interactions. This design principle is exemplified by the 2024 synthesis of sulfonylated thiazolo-triazoles, where the sulfone group acts as a versatile handle for further derivatization. Such modifications enable precise tuning of solubility and bioavailability, addressing a critical challenge in heterocyclic drug development.

Evolution of Triazole-Thiazole Hybrid Compounds in Academic Literature

Academic interest in triazole-thiazole hybrids has grown exponentially since 2010, driven by advances in click chemistry and computational modeling. A 2022 review identified over 120 triazole-thiazole derivatives with confirmed antimicrobial, anticancer, and antiviral activities. The CuAAC reaction, in particular, has become a cornerstone for constructing the 1,2,3-triazole core, as seen in the synthesis of 5-stibanotriazoles with sub-micromolar IC~50~ values against solid tumors.

Recent innovations include the incorporation of fused bicyclic systems, such as 2H-thiazolo[4,5-d]triazole (ThTz), which exhibits enhanced aromatic stability and regioselective reactivity. These systems enable scaffold-hopping strategies, allowing researchers to explore underutilized chemical space. For instance, the commercial availability of C5-sulfonylated ThTz (TCI M3881) has facilitated high-throughput screening campaigns targeting neglected tropical diseases.

Research Paradigms and Theoretical Frameworks

Contemporary research on triazole-thiazole hybrids operates within three interconnected paradigms:

- Bioisosteric Replacement : Substituting labile functional groups (e.g., esters, amides) with triazole-thiazole motifs to improve pharmacokinetic profiles. This approach underpins the development of voriconazole analogs with reduced hepatotoxicity.

- Pharmacophore Hybridization : Merging triazole and thiazole pharmacophores to create multitarget agents. A 2024 study demonstrated that hybrid 43 (Fig. 6 in ) inhibits both tubulin polymerization and topoisomerase II, achieving synergistic anticancer effects.

- Computational-Driven Design : Using density functional theory (DFT) and molecular docking to predict substituent effects. For example, the 3-chlorophenyl group in this compound was optimized via DFT to maximize charge transfer interactions with EGFR tyrosine kinase.

Table 2: Methodological Advances in Triazole-Thiazole Research

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4S/c1-12-6-8-16(9-7-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-4-3-5-15(20)10-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGOJDDIPLRNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole ring is then further functionalized with the appropriate substituents through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as an antimicrobial agent. The structural features of triazoles and thiazoles contribute to their bioactivity, making them valuable in drug design.

- Antimicrobial Activity : Research indicates that derivatives containing triazole and thiazole moieties exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structures show effectiveness against various pathogens, suggesting that 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole may possess similar capabilities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The incorporation of triazole groups has been associated with enhanced cytotoxicity against cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. For example, compounds derived from thiazoles have shown to induce apoptosis in cancer cells .

Insecticidal Activity

The compound's potential as an insecticide has been explored due to the presence of the triazole ring, which is known for its efficacy against various insect pests.

- Application in Agriculture : Studies have indicated that similar compounds can act as effective insecticides and fungicides, thereby enhancing crop protection strategies .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry Journal evaluated the antimicrobial activity of several thiazole derivatives, including those with triazole substitutions. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | Various bacteria | TBD |

Case Study 2: Anticancer Activity

In a study on the anticancer properties of triazole-thiazole derivatives published in Journal of Medicinal Chemistry, researchers synthesized several new compounds and tested their effects on human cancer cell lines. The target compound demonstrated promising cytotoxic effects, leading to further investigation into its mechanism of action .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Crystallographic Insights

Key structural analogs and their differences are summarized below:

Key Observations:

- Halogen Position : The target compound’s 3-chlorophenyl group contrasts with para-substituted analogs (e.g., 4-chlorophenyl in Compound 4). This meta substitution may reduce molecular planarity and alter π-π stacking or halogen bonding in crystal lattices .

- Bridging Groups: Compounds 4, 5, and 35c include a dihydro-pyrazolyl bridge absent in the target compound.

- Halogen Type : Bromine in Compound 35c vs. chlorine in the target compound may influence lipophilicity and steric bulk, affecting antimicrobial potency .

Biological Activity

The compound 4-(3-chlorophenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole (CAS Number: 1207003-63-1) is a novel triazole-thiazole hybrid that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with triazole precursors. The process often includes the use of various reagents under controlled conditions to yield the desired product in high purity. For instance, one method involves reacting 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole with 3-chlorobenzaldehyde in the presence of a catalyst to form the targeted thiazole derivative .

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed potent antibacterial activity against various strains. For example, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.0033 to 0.046 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of triazole-thiazole compounds has also been investigated. In vitro studies revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Anti-inflammatory Effects

Additionally, compounds with similar structures have shown promise in reducing inflammation. Studies have indicated that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential application in treating inflammatory diseases .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of a series of thiazole derivatives, including those related to our compound. The results demonstrated that these compounds were significantly more effective than standard antibiotics like ampicillin and streptomycin against resistant bacterial strains. The structure-activity relationship indicated that the presence of halogen substituents enhanced antibacterial potency .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer effects, a derivative similar to this compound was tested against several cancer cell lines. The findings revealed an IC50 value of approximately 27.3 µM against T47D breast cancer cells, indicating moderate activity compared to existing chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.